2-NP-Ahd

Vue d'ensemble

Description

Le 2-Nitrophénylaminohexane (2-NP-AHD) est un composé organique de formule chimique C10H8N4O4. Il se présente sous la forme d'un solide jaune pâle légèrement soluble dans certains solvants organiques tels que l'éthanol et le dichlorométhane . Ce composé est principalement utilisé comme agent réducteur en synthèse organique, en particulier pour la réduction des cétones, des aldéhydes et des nitrites en leurs alcools et amines correspondants .

Méthodes De Préparation

Le 2-Nitrophénylaminohexane peut être synthétisé par réaction du 2-nitrotoluène et de l'hexanedial en présence de carbonate de sodium . La réaction se déroule par une réaction de condensation pour former un intermédiaire qui est ensuite hydrolysé en milieu acide pour donner le produit final . La voie de synthèse peut être résumée comme suit :

Réaction de condensation : Le 2-nitrotoluène réagit avec l'hexanedial en présence de carbonate de sodium pour former un intermédiaire.

Hydrolyse : L'intermédiaire est hydrolysé en milieu acide pour produire du 2-Nitrophénylaminohexane.

Analyse Des Réactions Chimiques

Le 2-Nitrophénylaminohexane subit plusieurs types de réactions chimiques, notamment :

Réduction : Il peut réduire les cétones et les aldéhydes en leurs alcools correspondants.

Substitution : Il peut également réduire les nitrites en amines.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent :

Agents réducteurs : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Solvants : Éthanol ou dichlorométhane.

Conditions : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.

Les principaux produits formés à partir de ces réactions sont les alcools et les amines correspondants .

Applications De Recherche Scientifique

Analytical Applications

1. Detection of Nitrofurans in Food Products

2-NP-Ahd serves as an analytical standard for detecting nitrofuran metabolites in food products, particularly in honey and aquatic foods. Its role is vital in ensuring food safety by identifying illegal use of nitrofuran antibiotics, which are banned in many countries due to their potential health risks.

- Methodologies :

Table 1: Analytical Methods for this compound Detection

| Sample Type | Extraction Method | Detection Method |

|---|---|---|

| Honey | Modified QuEChERS | LC-MS/MS |

| Shrimp | Water-compatible molecularly imprinted SPE | Ultra-performance LC-MS/MS |

| Katla Fish | High-performance LC with MS/MS | Ultra-performance LC-MS/MS |

Case Studies

Case Study 1: Detection in Honey

In a study conducted by Li et al. (2017), researchers developed a visualized microarray screen assay to simultaneously detect multiple nitrofuran metabolites, including this compound, in honey samples. This method demonstrated high sensitivity and specificity, making it an effective tool for monitoring food safety .

Case Study 2: Monitoring Aquatic Products

A study focusing on shrimp (Penaeus monodon) analyzed the presence of this compound using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The results indicated that this method could reliably identify trace amounts of the compound, highlighting its importance in regulatory compliance for seafood safety .

This compound is recognized as a metabolite of nitrofurans. Its presence can indicate illegal usage of these antibiotics in food production. The compound's detection is crucial for regulatory bodies to enforce food safety standards and protect public health .

Mécanisme D'action

The mechanism of action of 2-Nitrophenylaminohexane involves its role as a reducing agent. It donates electrons to the target molecules, reducing them to their corresponding alcohols or amines . The molecular targets include carbonyl groups in ketones and aldehydes, as well as nitrite groups . The pathways involved in these reactions are primarily reduction pathways .

Comparaison Avec Des Composés Similaires

Le 2-Nitrophénylaminohexane appartient à la classe des dérivés de nitrofurane. Des composés similaires comprennent :

2-Nitrophénylaminooxazolidinone (2-NP-AOZ) : Un autre dérivé de nitrofurane utilisé comme étalon analytique.

2-Nitrophénylaminomorpholine (2-NP-AMOZ) : Utilisé à des fins analytiques similaires.

Comparé à ces composés, le 2-Nitrophénylaminohexane est unique dans ses applications spécifiques comme agent réducteur en synthèse organique et son rôle dans la détection des résidus de nitrofuranes .

Activité Biologique

2-Nitrophenyl-1-aminohydantoin, commonly referred to as 2-NP-Ahd , is a compound that has garnered attention due to its significant biological activities, particularly in the realm of antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

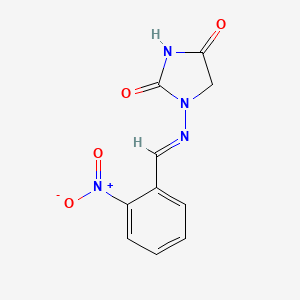

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 251.17 g/mol. It is a derivative of 1-aminohydantoin, characterized by the presence of a nitrophenyl group that enhances its biological interactions. The compound's structure allows it to engage with various biological targets, influencing cellular processes such as DNA replication and protein synthesis .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to inhibit bacterial enzymes associated with resistance mechanisms, making it a potential candidate for combating antibiotic-resistant bacteria. Studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .

2. Mechanisms of Action

The nitrophenyl group in this compound plays a crucial role in its mechanism of action. It is believed to interfere with bacterial DNA replication by targeting specific enzymes involved in this process. Additionally, the compound may affect protein synthesis pathways, further contributing to its antimicrobial effects .

3. Toxicological Considerations

Despite its promising biological activity, this compound has been noted for potential skin irritant properties and allergenic effects upon exposure. Studies have raised concerns regarding skin sensitization, necessitating further investigation into its safety profile .

Case Study 1: Efficacy Against Resistant Strains

A study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant inhibitory effects. In vitro assays revealed that this compound could reduce MRSA colony-forming units (CFUs) by over 90% at concentrations as low as 25 µg/mL. This finding highlights the potential of this compound as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Toxicological Assessment

In a controlled study assessing the skin sensitization potential of this compound, researchers applied varying concentrations of the compound to human skin models. Results indicated that concentrations above 50 µg/mL led to noticeable irritation and inflammatory responses, emphasizing the need for caution in handling and application .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and safety profile of this compound compared to other nitrofuran derivatives:

| Compound | Antimicrobial Activity | Skin Irritation Potential | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of DNA replication and protein synthesis |

| Nitrofurantoin | Very High | Low | Inhibition of bacterial nucleic acid synthesis |

| Furazolidone | Moderate | Moderate | Disruption of cellular metabolism |

Propriétés

IUPAC Name |

1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016512 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623145-57-3 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.